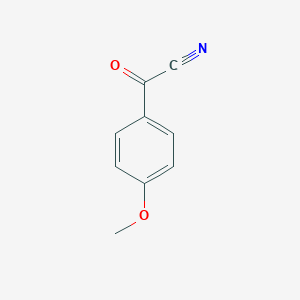

氮杂;三(4-甲氧基苯基)硼烷

描述

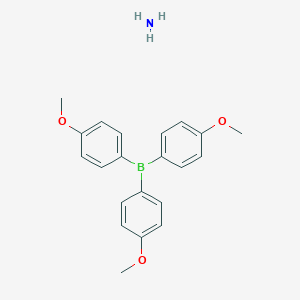

Tris(aryl)boranes are a class of compounds characterized by a boron atom bonded to three aryl groups. These compounds have gained significant attention due to their unique chemical and physical properties, making them valuable in various applications, including catalysis, polymerization, and materials science. The introduction of an ammonia complex to tris(aryl)boranes, such as tris(4-methoxyphenyl)borane, further alters their properties and expands their application potential.

Synthesis Analysis

The synthesis of tris(aryl)boranes typically involves reactions like Ullmann condensation, where tris(4-amino-2,6-dimethylphenyl)borane and related compounds are synthesized. These compounds can undergo facile dehydration reactions to extend their π-conjugated systems, indicating the versatility of tris(aryl)boranes in synthetic chemistry (Yoshino et al., 2013).

Molecular Structure Analysis

Studies on tris(aryl)boranes reveal interesting molecular structures. For example, the ammonia adduct of tris(pentafluorophenyl)borane with pyrimidine forms a crystalline supramolecular complex, showcasing the capability of these compounds to engage in complex formation through hydrogen bonding (Fuller et al., 2011).

Chemical Reactions and Properties

Tris(aryl)boranes participate in a variety of chemical reactions. For instance, tris(pentafluorophenyl)borane has been used as a catalyst in guanylation reactions of amines with carbodiimide under mild conditions, highlighting its role as a versatile catalyst (Antiñolo et al., 2016).

Physical Properties Analysis

The physical properties of tris(aryl)borane complexes are influenced by their molecular structure. For instance, the N-D stretching region in the infrared spectrum of a borane-ammonia complex provides insights into the hydrogen bonding and reorientation kinetics of the ammonia (Endicott et al., 2005).

Chemical Properties Analysis

The chemical properties of tris(aryl)boranes are closely linked to their reactivity and interaction with other compounds. The interaction between tris(aryl)boranes and ammonia or amines leads to the formation of adducts that exhibit unique reactivity and potential for synthesis of new materials (Focante et al., 2006).

科学研究应用

聚合物化学

硼烷簇,如三(4-甲氧基苯基)硼烷,已被引入聚合物骨架中,形成了含硼烷簇的聚合物 (BCCPs)。 这些 BCCPs 集成了硼烷簇和聚合物的优点 . 将硼烷簇引入聚合物骨架不仅提高了传统聚合物的化学和热稳定性,还赋予了BCCPs 许多特定特性,如光致发光、化学传感、耐热性和硼中子俘获治疗 .

路易斯酸催化剂

三(4-甲氧基苯基)硼烷,作为一种硼烷,可以作为一种强路易斯酸催化剂。 这种催化剂的效用已在广泛的独特硅氧烷产品及其相应应用中得到探索 . 这种硼烷通过改变反应条件、前体官能团、试剂或催化剂负载量,提供受控和选择性的结果 .

化学反应中的还原剂

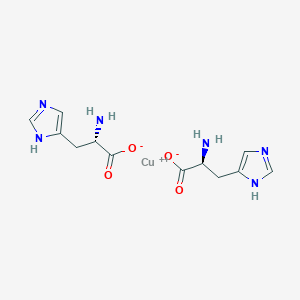

三(4-甲氧基苯基)硼烷氨络合物也用作化学反应中的还原剂 . 它的线性公式为 (CH3OC6H4)3B·NH3,分子量为 349.23 .

作用机制

Target of Action

The primary target of Azane;tris(4-methoxyphenyl)borane, also known as Tris(4-methoxyphenyl)borane ammonia complex, is the formation of carbon-carbon (C-C) bonds in organic reactions . This compound acts as a catalyst in these reactions, facilitating the formation of new C-C bonds.

Mode of Action

The compound interacts with its targets by inducing rapid oligomerization reactions of arylacetylenes and arylallenes . This process involves unique boryl-enabled conversions such as 1,3-boryl-shift, allylboration, 1,2-carboboration, and 1,5-electrocyclization .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of cross-coupling reaction, used to form new carbon-carbon bonds. The compound’s role in this pathway is to act as an organoboron reagent, which is a key component in the SM coupling reaction .

Pharmacokinetics

The compound has a molecular weight of 34923 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of new organic compounds, including oligomers and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to be stable in air, but may decompose under high temperatures . Additionally, the compound is soluble in nonpolar solvents, such as ether and toluene , which can affect its reactivity and efficacy in certain reactions.

属性

IUPAC Name |

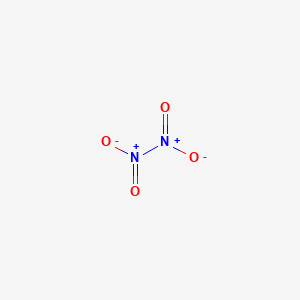

azane;tris(4-methoxyphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BO3.H3N/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,1-3H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJAXMODHLOQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583813 | |

| Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13549-38-7 | |

| Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)